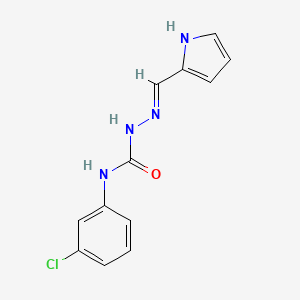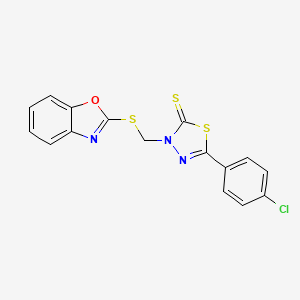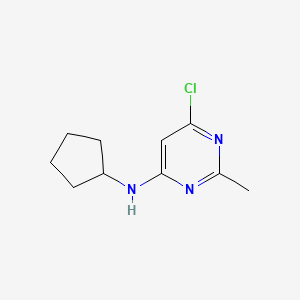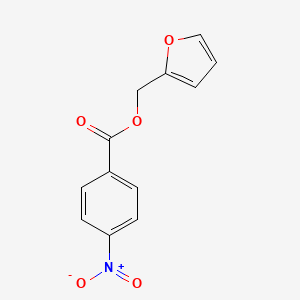![molecular formula C20H24N2O2 B12912673 Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate CAS No. 920494-46-8](/img/structure/B12912673.png)
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate is a complex organic compound with the molecular formula C20H24N2O2. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, with various substituents that contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate, can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
化学反应分析
Types of Reactions
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .
科学研究应用
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Used as an intermediate in organic synthesis.
Indole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
属性
CAS 编号 |
920494-46-8 |
|---|---|
分子式 |
C20H24N2O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)17-11-21-18-6-4-3-5-16(18)19(17)22(12-14-7-8-14)13-15-9-10-15/h3-6,11,14-15H,2,7-10,12-13H2,1H3 |
InChI 键 |
BLPNEFAUPOIPIH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N(CC3CC3)CC4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)





![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)

![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)


